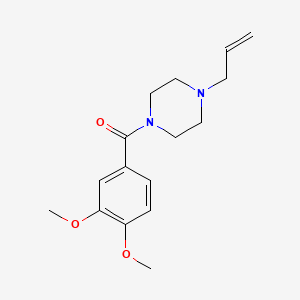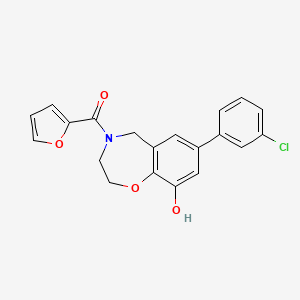![molecular formula C21H19N3O2 B5307477 6-methyl-5-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5307477.png)
6-methyl-5-(3-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-b]pyridine derivatives involves complex hydrogen-bonded structures influenced by minor changes in substituents, as noted in studies of related compounds. For example, Trilleras et al. (2008) studied the hydrogen-bonded chains in similar compounds, revealing the impact of substituents on the molecular structure (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds features a reduced pyridine ring adopting a half-chair conformation. The significance of studies like those conducted by Trilleras et al. (2008) lies in observing how minor changes in remote substituents affect hydrogen-bonded structures (Trilleras et al., 2008).
Chemical Reactions and Properties
Research by Antonov et al. (2021) on similar pyridine derivatives highlights the reactivity of these compounds in various chemical reactions. For instance, the cyclocondensation of dibenzoyl pyrrole diones with aminofuran yields distinct pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Antonov et al., 2021).
Physical Properties Analysis
Studies on related pyrazolo[3,4-b]pyridine compounds, like those by Bahgat et al. (2009), provide insights into their physical properties, including their vibrational spectra. These investigations are crucial for understanding the physical characteristics of these compounds (Bahgat et al., 2009).
Chemical Properties Analysis
The chemical properties of these pyrazolo[3,4-b]pyridine derivatives are highlighted in studies like those by Charris-Molina et al. (2017), which discuss the regioselective synthesis of such compounds. This research sheds light on the chemical behavior and potential applications of these molecules (Charris-Molina et al., 2017).
Propriétés
IUPAC Name |
6-methyl-5-[(3-methylphenyl)methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13-7-6-8-15(11-13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBHJWDWRJSCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(NC3=C(C2=O)C(=O)N(N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6',6'-dimethyl-2'-(methylthio)-2-phenyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-ol](/img/structure/B5307401.png)
![3-[5-(4-methoxy-2,5-dimethylbenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5307409.png)

![1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5307419.png)
![(3-endo)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5307436.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307450.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylthio)butanoic acid](/img/structure/B5307461.png)

![2,6-dimethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5307485.png)
![N-(2-methoxyethyl)-1'-[(5-methyl-3-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5307488.png)
![5-[(ethylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5307496.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5307501.png)